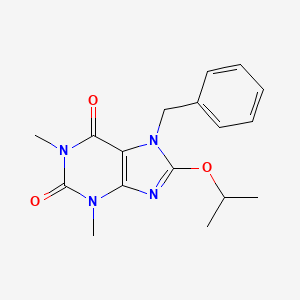![molecular formula C16H19N5O2 B6528392 7-benzyl-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 946209-84-3](/img/structure/B6528392.png)
7-benzyl-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-benzyl-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as 8-benzyl-3-methyl-7-prop-2-en-1-aminopurin-2,6-dione, is an important organic compound used in the synthesis of various pharmaceuticals and other compounds. This compound is of particular interest due to its wide range of applications, including its use as an intermediate in the synthesis of certain drugs and its potential use in laboratory experiments.
Wirkmechanismus
7-benzyl-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dioneethyl-7-prop-2-en-1-aminopurin-2,6-dione is believed to act as an inhibitor of certain enzymes. It is believed to act through a mechanism of covalent binding to an active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. It is also believed to interact with certain proteins, thus inhibiting their activity.
Biochemical and Physiological Effects
7-benzyl-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dioneethyl-7-prop-2-en-1-aminopurin-2,6-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to have anti-inflammatory, antifungal, and antiviral effects. It has also been shown to have an effect on the immune system, and to possess antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
7-benzyl-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dioneethyl-7-prop-2-en-1-aminopurin-2,6-dione has several advantages and limitations for use in laboratory experiments. The main advantage of using this compound is that it is relatively inexpensive and easy to obtain. It is also relatively easy to synthesize and purify, and it is stable at room temperature. However, it is not very soluble in water, and it is not very stable in acidic or basic solutions.
Zukünftige Richtungen
There are a variety of potential future directions for 7-benzyl-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dioneethyl-7-prop-2-en-1-aminopurin-2,6-dione. One potential direction is the development of new synthetic methods to produce the compound. Another potential direction is the development of new applications for the compound, such as the development of new drugs and other compounds. Additionally, further research could be done to investigate the biochemical and physiological effects of the compound, and to explore the potential therapeutic applications of the compound. Finally, further research could be done to investigate the potential uses of the compound in the synthesis of other compounds, such as dyes, surfactants, and other organic compounds.
Synthesemethoden
7-benzyl-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dioneethyl-7-prop-2-en-1-aminopurin-2,6-dione is synthesized from the reaction of 7-benzyl-3-methyl-8-amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione and prop-2-en-1-amine. This reaction is performed in an environment of acetonitrile, with the use of a catalytic amount of piperidine. The reaction proceeds at room temperature and is complete in less than 4 hours. The product is then isolated by chromatography and purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
7-benzyl-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dioneethyl-7-prop-2-en-1-aminopurin-2,6-dione has been used in a variety of scientific research applications. It has been used in the synthesis of certain drugs, such as antifungal agents, antibiotics, and antiviral agents. It has also been used in the synthesis of a variety of other compounds, such as dyes, surfactants, and other organic compounds. In addition, it has been used in the synthesis of a variety of peptides and other small molecules.
Eigenschaften
IUPAC Name |
7-benzyl-3-methyl-8-(propan-2-ylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-10(2)17-15-18-13-12(14(22)19-16(23)20(13)3)21(15)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,17,18)(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNCBUCKLYRIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-9-(3-ethoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6528317.png)
![9-(3-ethoxypropyl)-3-(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6528325.png)
![3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6528329.png)
![9-(3-ethoxypropyl)-3-(3-methoxyphenoxy)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6528331.png)
![(4Z)-12-(3-ethoxypropyl)-4-[(4-methoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one](/img/structure/B6528336.png)
![(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-12-(3-ethoxypropyl)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one](/img/structure/B6528344.png)
![7-[(2E)-3-chlorobut-2-en-1-yl]-1,3-dimethyl-8-(pentylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528346.png)
![1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(propan-2-yloxy)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528363.png)
![7-[(2E)-3-chlorobut-2-en-1-yl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528370.png)

![8-{[2-(dimethylamino)ethyl]amino}-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528400.png)
![N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide](/img/structure/B6528404.png)
![8-{[2-(diethylamino)ethyl]amino}-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528405.png)
![N-[2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide](/img/structure/B6528406.png)